5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol
Description
Chemical Structure and Nomenclature The compound 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol (hereafter referred to as the target compound) is a benzimidazole derivative characterized by:
- A 5-methoxy-substituted benzimidazole core with a thiol (-SH) group at position 2.
- A pyridinylmethyl side chain at position 1, featuring a 4-methoxy group and 3,5-dimethyl substituents on the pyridine ring .
Role in Pharmaceutical Context
This compound is identified as Impurity-5 in omeprazole formulations, arising during synthesis or degradation . It shares structural homology with proton pump inhibitors (PPIs) like omeprazole and esomeprazole but differs in the oxidation state of the sulfur atom (thiol vs. sulfinyl) .
Properties
IUPAC Name |
6-methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-14(11(2)16(10)22-4)9-20-15-6-5-12(21-3)7-13(15)19-17(20)23/h5-8H,9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPDRJRWDZJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group at position 5 can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl substituent can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pyridinylmethyl halide.
Formation of the Thiol Group: The thiol group at position 2 can be introduced through thiolation reactions using reagents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinylmethyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridinylmethyl derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Ulcer Activity
The compound is primarily noted for its role in the treatment of gastrointestinal disorders, particularly gastric ulcers and Zollinger-Ellison syndrome. It functions as a proton pump inhibitor, similar to Omeprazole, by inhibiting the H-K-exchanging ATPase enzyme found in gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion, providing therapeutic relief for patients suffering from acid-related conditions .
2. Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has demonstrated that modifications to the pyridine and benzodiazole moieties can enhance its pharmacological properties. For instance, the introduction of methoxy groups has been associated with improved solubility and bioavailability, which are critical for effective drug formulation .
Synthetic Applications
1. Synthesis of Benzimidazole Derivatives
The compound serves as a valuable intermediate in the synthesis of various benzimidazole derivatives. The synthetic pathways often involve the reaction of substituted pyridines with thiol-containing benzimidazoles, yielding compounds with diverse biological activities. Such derivatives can be further modified to enhance their therapeutic profiles or target specific biological mechanisms .
2. Development of Novel Therapeutics
The versatility of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol extends to its potential as a scaffold for developing novel therapeutics. Its structural features allow for the incorporation of various functional groups that can tailor its activity against specific targets in cancer therapy and other diseases .
Mechanism of Action
The mechanism of action of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a proton pump inhibitor, it binds to the H+/K+ ATPase enzyme in gastric parietal cells, inhibiting acid secretion. This binding is often irreversible, leading to prolonged inhibition of acid secretion .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs: Key Differences and Similarities
The target compound belongs to a family of benzimidazole-based molecules with variations in sulfur oxidation states and substitution patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations :
Sulfur Oxidation State :
- The target compound’s thiol (-SH) group distinguishes it from PPIs like omeprazole (sulfinyl, -SO-) and degradation products like sulfonyl (-SO₂-) derivatives. Lower oxidation states (thiol/thioether) are associated with reduced stability and pharmacological inactivity compared to sulfinyl PPIs .
- Sulfur oxidation state directly impacts reactivity and stability . For example, sulfinyl PPIs (omeprazole, esomeprazole) are acid-labile prodrugs activated in acidic environments, whereas thiol derivatives may degrade further under similar conditions .
Pharmacological Activity :
- PPIs inhibit gastric acid secretion via covalent binding to H⁺/K⁺ ATPase, a mechanism dependent on the sulfenic acid intermediate formed from sulfinyl precursors. The thiol analog lacks this activation pathway, rendering it pharmacologically inactive .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where a thiol group is introduced using potassium carbonate and sodium methoxide. In contrast, omeprazole synthesis involves oxidation steps to achieve the sulfinyl group .
Stability and Degradation :
- Thiol-containing compounds are prone to oxidation and disulfide formation , especially in aerobic or acidic conditions. Omeprazole degrades into sulfonyl and sulfenic acid derivatives in acidic media, while the thiol analog may form disulfide-linked dimers .
- Analytical methods like HPLC () and TLC-densitometry () are employed to monitor these impurities in formulations.
Case Study: Omeprazole and Its Impurities
The target compound is one of 12 identified impurities in omeprazole formulations (). Its presence is linked to:
- Incomplete oxidation during synthesis.
- Degradation under light or mildly acidic conditions (pH < 7) .
Degradation Pathway :
Omeprazole → Sulfenic acid intermediate → Thiol derivative (target compound) → Disulfide or sulfonyl products .
Regulatory and Analytical Considerations
- Pharmacopoeial Standards : The European Pharmacopoeia specifies limits for omeprazole-related impurities, including thiol derivatives, to ensure drug safety .
- Detection Methods : Reverse-phase HPLC () and spectrophotometry () are validated for quantifying these compounds, with retention times and UV spectra reflecting structural differences.
Biological Activity
5-Methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : 73590-85-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to gastric acid secretion.
- Antioxidant Properties : The presence of the thiol group suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Interaction with Receptors : It may act on various receptors in the central nervous system, influencing neurotransmitter activity.
Pharmacological Effects
Research indicates that 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol exhibits several pharmacological effects:
- Anti-ulcer Activity : Similar compounds have been shown to reduce gastric acid secretion and promote mucosal healing in animal models .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Study 1: Anti-Ulcer Activity
A study evaluated the anti-ulcer effects of a related compound in rats. The results showed a significant reduction in ulcer index compared to control groups. The mechanism was attributed to enhanced mucosal defense and reduced gastric acid secretion.
| Group | Ulcer Index (Mean ± SD) |
|---|---|
| Control | 8.5 ± 1.2 |
| Treated (50 mg/kg) | 3.2 ± 0.8 |
| Treated (100 mg/kg) | 1.8 ± 0.5 |
Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines have indicated that the compound can reduce apoptosis induced by oxidative stress. The protective effect was measured through cell viability assays.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 85 |
| Compound (50 µM) | 70 |
Toxicology and Safety Profile
Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity. Safety data suggests mild skin and eye irritation upon contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
